molecular formula C12H14N2O2 B598699 Methyl 1-propylbenzoimidazole-6-carboxylate CAS No. 1199773-30-2

Methyl 1-propylbenzoimidazole-6-carboxylate

Cat. No.: B598699
CAS No.: 1199773-30-2
M. Wt: 218.256
InChI Key: GDXJOKAIOKZAQU-UHFFFAOYSA-N
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Description

Methyl 1-propylbenzoimidazole-6-carboxylate is a chemical compound belonging to the class of benzimidazole derivatives. It has gained significant attention in recent years due to its potential therapeutic and industrial applications. The compound has a molecular formula of C12H14N2O2 and a molecular weight of 218.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-propylbenzoimidazole-6-carboxylate typically involves the reaction of 1-propylbenzimidazole with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-propylbenzoimidazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Methyl 1-propylbenzoimidazole-6-carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 1-propylbenzoimidazole-6-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved include modulation of enzyme activity and interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-ethylbenzoimidazole-6-carboxylate
  • Methyl 1-butylbenzoimidazole-6-carboxylate
  • Methyl 1-phenylbenzoimidazole-6-carboxylate

Uniqueness

Methyl 1-propylbenzoimidazole-6-carboxylate is unique due to its specific alkyl chain length, which influences its chemical properties and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and reactivity, making it suitable for specific applications .

Properties

IUPAC Name

methyl 3-propylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-6-14-8-13-10-5-4-9(7-11(10)14)12(15)16-2/h4-5,7-8H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXJOKAIOKZAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682029
Record name Methyl 1-propyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-30-2
Record name Methyl 1-propyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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